3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one
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Overview
Description
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is an organic compound with the molecular formula C18H16N2O3. It is a derivative of hydroquinoxalin-2-one, featuring a vinyl group substituted with a 3,4-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one typically involves the following steps:
Formation of the Hydroquinoxalin-2-one Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the hydroquinoxalin-2-one core is reacted with a vinyl halide in the presence of a palladium catalyst.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the vinyl-substituted hydroquinoxalin-2-one with 3,4-dimethoxyphenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-one: A structurally related compound with similar core structure but lacking the vinyl and 3,4-dimethoxyphenyl groups.
3-(2-Phenylvinyl)hydroquinoxalin-2-one: Similar to the target compound but with a phenyl group instead of a 3,4-dimethoxyphenyl group.
Uniqueness
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which can impart distinct electronic and steric properties.
Biological Activity
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroquinoxalinone core with a vinyl group substituted by a dimethoxyphenyl moiety. This unique structure is believed to contribute to its biological efficacy, particularly as an inhibitor of tubulin polymerization.
Research indicates that compounds similar to this compound act primarily through the inhibition of microtubule dynamics. They bind to the colchicine site on tubulin, which disrupts microtubule assembly and leads to cell cycle arrest in cancer cells.
Anticancer Efficacy
A study highlighted the antiproliferative potency of analogues related to this compound against various human cancer cell lines, including melanoma and breast cancer. The most potent analogues demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation (Table 1).
Compound | Cell Line | IC50 (nM) |
---|---|---|
5j | Melanoma | 10.9 |
5k | Lung Cancer | 13.7 |
5l | Breast Cancer | 13.8 |
5m | Melanoma | 22.4 |
5t | Lung Cancer | 9.9 |
Table 1: Antiproliferative activity of selected compounds against human cancer cell lines.
In Vivo Studies
In vivo studies have shown that compounds structurally related to hydroquinoxalinones significantly inhibit tumor growth in xenograft models. For instance, compound 5m (administered at 4 mg/kg) and 5t (5 mg/kg) exhibited significant tumor growth inhibition and reduced metastasis in a highly paclitaxel-resistant melanoma model .
Case Studies
One notable case involved the evaluation of a series of hydroquinoxalinone derivatives where structural modifications were made to enhance biological activity. The results indicated that specific substitutions on the phenyl ring significantly influenced both metabolic stability and anticancer potency. For example, methoxy groups were crucial for maintaining activity, while excessive electron-withdrawing substitutions diminished efficacy .
Properties
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAUSHJSLPSDC-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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